N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an iodophenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as N,N-dimethylacetamide (DMAc) at elevated temperatures .
Industrial production methods for this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities.
Chemical Reactions Analysis
N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran, as well as catalysts like palladium and bases like potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
N-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(3-iodophenyl)-4-biphenylcarboxamide: This compound has a similar iodophenyl group but differs in the structure of the core ring system.
S-(3-iodobenzyl)glutathione: This compound contains an iodophenyl group attached to a glutathione moiety, which gives it different biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9IN2O2 |
---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
N-(3-iodophenyl)-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9IN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17) |
InChI Key |
QCQAHTADKIMUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.